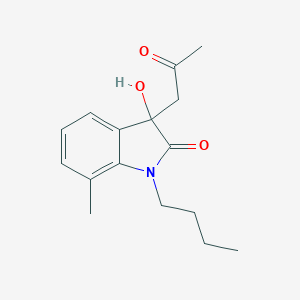
1-butyl-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as BHMI, is a synthetic compound that belongs to the family of indole derivatives. BHMI has been found to exhibit various biological activities and has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
The synthesis and chemical behavior of compounds structurally related to 1-butyl-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one have been a subject of study. For instance, the regioselective conversion of 3-cyano-6-hydroxy-2-pyridones into their corresponding aminopyridones has been reported, highlighting a transformation relevant to the synthesis of complex indole derivatives (Katritzky, Rachwał, & Smith, 1995)(source). Moreover, efficient synthetic routes for creating 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones have been developed, demonstrating the versatility of indole derivatives in chemical synthesis (Adib et al., 2010)(source).
Antioxidant Properties and Stabilization
The antioxidant and light stabilizing properties of related indolinone compounds have been investigated, with findings indicating their potential in polymer stabilization and degradation prevention. For example, certain indolinone nitroxides have been shown to engage in reactions with phenoxy radicals, leading to applications in stabilizing polymers against degradation (Carloni et al., 1993)(source). This aspect of research underscores the significance of indolinone derivatives in materials science, particularly in enhancing the durability and longevity of polymeric materials.
Organic Synthesis and Catalysis
Indole derivatives have been employed as intermediates in organic synthesis, including the construction of complex molecular architectures. The domino reactions involving arylglyoxals and enamines to synthesize 7-hydroxy-6,7-dihydro-indole derivatives highlight the compound's relevance in synthetic organic chemistry (Lu et al., 2015)(source). Such reactions are pivotal in the development of novel organic compounds with potential applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
1-butyl-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-5-9-17-14-11(2)7-6-8-13(14)16(20,15(17)19)10-12(3)18/h6-8,20H,4-5,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQHGSDTEDOXML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=CC=C2C(C1=O)(CC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Morpholin-4-yl-2-[2-(2-phenoxyethylthio)benzimidazolyl]ethan-1-one](/img/structure/B368422.png)
![2-furyl-N-methyl-N-({1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B368425.png)
![2-{2-[2-(2-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368427.png)
![N-(tert-butyl)-2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetamide](/img/structure/B368430.png)
![2-{2-[2-(2,3-Dimethylphenoxy)ethylthio]benzimidazolyl}acetic acid](/img/structure/B368433.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B368434.png)
![1-{2-[1-(2-Methoxyethyl)benzimidazol-2-ylthio]ethoxy}-4-methylbenzene](/img/structure/B368437.png)
![2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368439.png)
![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)
![2,2,7,7-tetramethyl-N-(2-(trifluoromethyl)phenyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B368445.png)
![2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368446.png)
![N-(3-Fluoro-4-methylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368447.png)
![1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B368448.png)
![6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B368449.png)